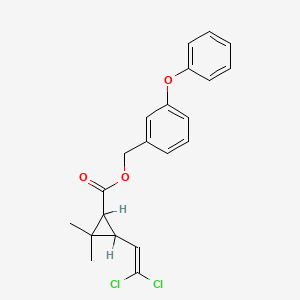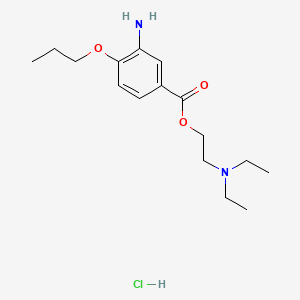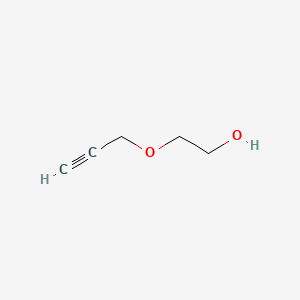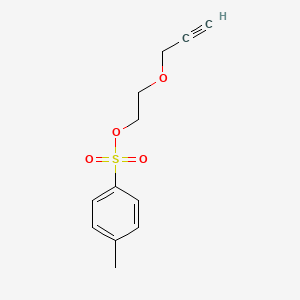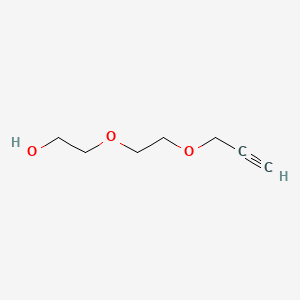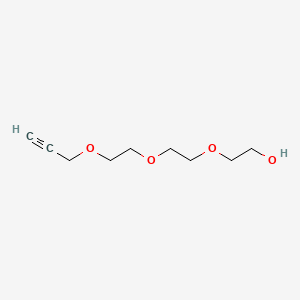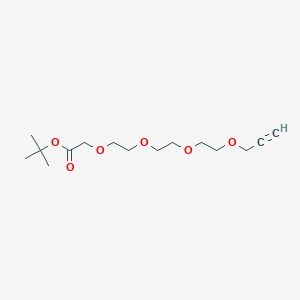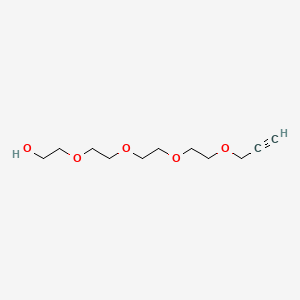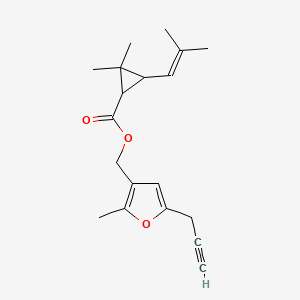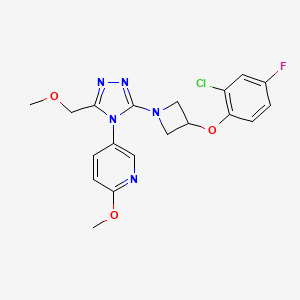
Cligosiban
Descripción general
Descripción
PF-3274167, también conocido como Cligosiban, es un antagonista potente y selectivo del receptor de oxitocina no peptídico de alta afinidad. Es conocido por su alta biodisponibilidad oral y su buena penetración en el cerebro. Este compuesto ha mostrado una selectividad significativa frente a los receptores de vasopresina, con casi ninguna afinidad por los subtipos V1b y V1a .
Aplicaciones Científicas De Investigación
PF-3274167 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un ligando de alta afinidad para estudiar los receptores de oxitocina. En biología y medicina, PF-3274167 se utiliza para investigar el papel de la oxitocina en las interacciones sociales y los procesos fisiológicos. Se ha evaluado como un posible radiotrazador PET para la obtención de imágenes de los receptores de oxitocina en el cerebro . Además, PF-3274167 se ha utilizado en estudios que implican la inhibición de la fisiología eyaculatoria en roedores .
Mecanismo De Acción
PF-3274167 ejerce sus efectos uniéndose selectivamente a los receptores de oxitocina, inhibiendo así su actividad. El compuesto tiene una alta afinidad por los receptores de oxitocina, con un valor de Ki de 9.5 nM . Esta unión selectiva evita la activación de los receptores de oxitocina por la oxitocina endógena, lo que lleva a la inhibición de los procesos fisiológicos mediados por estos receptores .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Cligosiban has a base dissociation constant of 5.7 nmol/L against native human uterine smooth muscle cell oxytocin receptors . It displays similar antagonistic potency against human recombinant and rat native oxytocin receptors, including neuronal oxytocin receptors . This compound demonstrates more than 100-fold selectivity over human V1A, V1B, and V2 vasopressin receptors .
Cellular Effects
This compound has been shown to significantly reduce the frequency of spontaneous contractions within the bladder of both young and older rats . This suggests that this compound can influence cell function by modulating cellular processes related to muscle contraction.
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on oxytocin receptors. By binding to these receptors, this compound prevents oxytocin from exerting its effects, thereby modulating physiological processes such as ejaculation .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been shown that this compound can modulate the oxytocin-mediated response in the nucleus tractus solitarius in anesthetized rat models
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce the bulbospongiosum burst pattern and contraction amplitude associated with ejaculation
Metabolic Pathways
The metabolic pathways of this compound involve demethylation and glucuronidation . This information provides insights into the effectiveness and toxicity of this compound.
Transport and Distribution
This compound is orally administered and has shown good CNS penetration after systemic dosing to rats . This suggests that this compound can be effectively transported and distributed within cells and tissues.
Métodos De Preparación
La síntesis de PF-3274167 implica varios pasos, comenzando con la preparación de la solución madre. El compuesto se disuelve en dimetilsulfóxido (DMSO) para crear una concentración de la solución madre de 40 mg/mL . Los métodos de producción industrial para PF-3274167 no se detallan ampliamente en la literatura disponible, pero se sabe que el compuesto se sintetiza y se purifica para lograr un alto nivel de pureza del 99.89% .
Análisis De Reacciones Químicas
PF-3274167 se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen DMSO y otros solventes. Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original, que conservan la estructura central de PF-3274167 .
Comparación Con Compuestos Similares
PF-3274167 es único en su alta selectividad y afinidad por los receptores de oxitocina. Compuestos similares incluyen SB-334867, un antagonista selectivo del receptor de orexina-1, y SB-408124, un antagonista no peptídico del receptor de orexina-1 . Estos compuestos, aunque similares en su antagonismo de los receptores, difieren en sus receptores diana y aplicaciones específicas. La singularidad de PF-3274167 radica en su alta selectividad para los receptores de oxitocina y su capacidad para penetrar eficazmente en el cerebro .
Propiedades
IUPAC Name |
5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIFCPBQMKPRCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900510-03-4 | |
| Record name | Cligosiban [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900510034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLIGOSIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D361S17AIF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


